3-Fluorobicyclo[3.2.1]octan-8-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluorobicyclo[3.2.1]octan-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FN/c9-7-3-5-1-2-6(4-7)8(5)10/h5-8H,1-4,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVINXXGGTNLNNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1C2N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Key Transformations in 3 Fluorobicyclo 3.2.1 Octan 8 Amine Synthesis
Elucidation of Reaction Pathways for Bicyclic Scaffold Formation
The formation of the bicyclo[3.2.1]octane core is frequently achieved through cascade or domino reactions, which offer an elegant method for building molecular complexity from simpler starting materials. These reactions proceed through a sequence of intramolecular transformations, obviating the need to isolate intermediates.
Domino reactions are a powerful tool in the synthesis of bicyclic systems. One prevalent approach involves the domino Michael-aldol annulation. rsc.orgmdpi.com This reaction sequence can be initiated by the addition of a nucleophile to a Michael acceptor, followed by an intramolecular aldol (B89426) condensation to form the bicyclic ring system. rsc.orgucl.ac.uk For instance, the reaction between a 1,3-cyclopentanedione (B128120) tethered to an activated olefin can yield bicyclo[3.2.1]octane-6,8-dione derivatives through a base-catalyzed cyclization. The stereochemical outcome of these reactions can often be controlled by the judicious choice of solvents, base, and temperature. rsc.org
Another significant domino reaction is the Michael-Henry process, which has been successfully applied in the organocatalytic asymmetric synthesis of substituted bicyclo[3.2.1]octan-2-ones. nih.gov This reaction between 1,4-cyclohexanedione (B43130) and nitroalkenes results in the formation of four continuous stereogenic centers in a single diastereoisomer with high enantioselectivity. nih.gov The mechanism involves an initial Michael addition followed by an intramolecular Henry (nitro-aldol) reaction.
The versatility of domino reactions is further demonstrated by the double Michael addition of carbon nucleophiles to cyclic dienones, which provides an expedient route to 8-disubstituted bicyclo[3.2.1]octane-3-ones. rsc.org This process allows for the control of stereochemistry at the bridged carbon center. rsc.org Furthermore, hypervalent iodine-mediated domino reactions have been developed to synthesize related aza-bicyclo[3.2.1]octane derivatives, showcasing the broad applicability of cascade strategies. acs.org
Organocatalysis plays a crucial role in many of these domino reactions, enabling enantioselective synthesis of the bicyclo[3.2.1]octane framework. mdpi.com For example, quinine-derived catalysts have been shown to be effective in the domino Michael-aldol reaction between β,γ-unsaturated amides and 1,3-ketoesters. mdpi.com
Table 1: Catalyst Performance in a Domino Michael-Aldol Reaction for Bicyclo[3.2.1]octane Scaffolds Data derived from an organocatalytic reaction between a β,γ-unsaturated amide and a 1,3-ketoester.
| Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Diastereoselectivity (dr) |
| Quinine-derived catalyst 24 | Toluene | 75 | 54 | >20:1 |
| Quinine-derived catalyst 24 | CH₂Cl₂ | 70 | 73 | >20:1 |
This table is generated based on data from a study on organocatalytic domino reactions.
The Michael addition is a cornerstone of many annulation sequences that lead to the bicyclo[3.2.1]octane scaffold. ucl.ac.ukrsc.org The reaction proceeds through the formation of an enolate or a similar nucleophile, which then adds to an α,β-unsaturated carbonyl compound in a conjugate fashion. The resulting intermediate, a new enolate, is then poised for a subsequent intramolecular reaction.
In a typical Michael-aldol domino reaction, the first key intermediate is the product of the Michael addition. rsc.org This intermediate contains both the nucleophilic enolate and the electrophilic carbonyl group required for the subsequent intramolecular aldol condensation. The stereochemistry of the final bicyclic product is often determined at this stage and in the subsequent cyclization step. rsc.org
In the context of the double Michael addition to cyclic dienones, the reaction proceeds through a series of conjugate additions. rsc.org The first Michael addition generates an enolate intermediate, which then undergoes a second intramolecular Michael addition to form the bicyclic system. rsc.org
Intramolecular [3+2] nitrone cycloadditions represent another pathway where distinct intermediates are formed. This strategy involves the formation of bicyclic isoxazolidines as intermediates, which can then be converted to the desired bicyclo[3.2.1]octane derivatives.
Mechanistic Aspects of Fluorination Reactions
The introduction of a fluorine atom into the bicyclo[3.2.1]octane skeleton can be achieved through various fluorination methods, each with its own mechanistic characteristics. The choice between radical or electrophilic fluorination depends on the substrate and the desired regioselectivity and stereoselectivity.
Radical fluorination has emerged as a powerful method for the formation of C-F bonds. wikipedia.org This approach involves the generation of a carbon-centered radical, which then reacts with a fluorine atom source. wikipedia.org A key advantage of radical fluorination is its potential for the direct fluorination of remote C-H bonds. wikipedia.org
The generation of radical intermediates can be achieved through several methods, including the decomposition of peroxides, the use of radical initiators like AIBN (azobisisobutyronitrile), or through photoredox catalysis. wikipedia.orglibretexts.orgyoutube.com A free radical is characterized as an electron-deficient species with an unpaired electron, typically residing in a p-orbital on an sp2-hybridized carbon. libretexts.org The stability of these radical intermediates follows the order: tertiary > secondary > primary, and they can be further stabilized by resonance. libretexts.org
Once formed, the carbon-centered radical on the bicyclo[3.2.1]octane framework can be trapped by a fluorine source. wikipedia.org Modern radical fluorination often utilizes electrophilic N-F reagents, such as Selectfluor, which can act as fluorine atom transfer agents. wikipedia.org The reaction of an alkyl radical with an N-F reagent like NFSI or Selectfluor has been shown to be an efficient fluorination method. wikipedia.org The synthesis of compounds like 3-fluorobicyclo[1.1.1]pentan-1-amine has been successfully achieved using radical fluorination. nih.govrsc.org
Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.org This method is an alternative to nucleophilic fluorination and has been refined with the development of stable and safe N-F reagents. wikipedia.org Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor are commonly used. wikipedia.org
The mechanism of electrophilic fluorination is a topic of ongoing discussion, with evidence supporting both S_N2-type and single-electron transfer (SET) pathways. wikipedia.org In the context of fluorinating the bicyclo[3.2.1]octane system, if an enolate or enol ether derivative of a corresponding ketone is used as the nucleophile, it would attack the electrophilic fluorine atom of the N-F reagent. youtube.com This attack would displace the nitrogen-containing leaving group to form the C-F bond. youtube.com The absence of rearranged products in certain reactions with electrophilic fluorinating agents suggests that free radical intermediates are not involved in those specific cases, favoring a polar mechanism. researchgate.net
Catalysis plays a significant role in enhancing the efficiency and selectivity of fluorination reactions. In radical fluorination, metal catalysts based on silver, manganese, copper, or tungsten can be used to promote the reaction, particularly for the activation of C-H bonds. wikipedia.org Photoredox catalysis has also emerged as a powerful tool for inducing fluorodecarboxylation. wikipedia.org
In electrophilic fluorination, while many reactions are not explicitly catalytic, the development of enantioselective variants often relies on the use of chiral catalysts. wikipedia.org Chiral Lewis acids or chiral phosphoric acids can be employed to create a chiral environment around the substrate, thereby controlling the stereochemical outcome of the fluorination. These catalysts typically activate the substrate through hydrogen bonding or coordination, directing the approach of the electrophilic fluorinating agent.
Understanding Amine-Forming Reactions
The introduction of an amine group onto the bicyclo[3.2.1]octane framework is a pivotal step in the synthesis of the target molecule. This section explores the mechanistic intricacies of relevant amine-forming reactions.
The concurrent introduction of both fluorine and an amine group, known as aminofluorination, represents a highly efficient strategy for the synthesis of β-fluoroamines. nih.gov These compounds are of significant interest in medicinal chemistry due to the ability of the fluorine atom to modulate the physicochemical properties of the molecule, such as metabolic stability and the basicity of the adjacent amine. nih.gov
Recent studies have demonstrated the utility of copper-catalyzed three-component aminofluorination of unactivated alkenes. nih.gov This methodology allows for the use of electron-rich amino sources and a nucleophilic fluoride (B91410) source. The reaction exhibits high regioselectivity and diastereoselectivity, which are critical for controlling the stereochemistry of the bicyclic product.
A proposed catalytic cycle for the copper-catalyzed aminofluorination, which can be extrapolated to the synthesis of 3-Fluorobicyclo[3.2.1]octan-8-amine, involves several key steps. The choice of the fluorine source is critical, with reagents like tetramethylammonium (B1211777) fluoride (TMAF) and tetrabutylammonium (B224687) fluoride (TBAF) proving effective in driving the reaction forward. nih.gov Density Functional Theory (DFT) calculations have shown that the ion exchange between the external fluoride and a Cu(II) intermediate is an exothermic process, providing a thermodynamic driving force for the subsequent C(sp³)–F reductive elimination. nih.gov This reductive elimination from a Cu(III) species is often the rate-determining step of the catalytic cycle. nih.gov
| Step | Description | Key Intermediates | Energetic Consideration |
| 1. Oxidative Addition | Reaction of Cu(I) with the N-amino source. | Cu(III) species | - |
| 2. Migratory Insertion | Insertion of the alkene into the Cu-N bond. | Cu(III)-alkyl intermediate | Irreversible step |
| 3. Ion Exchange | Exchange of an anion on the copper with a fluoride ion. | Cu(III)-fluoro intermediate | Exothermic, provides driving force |
| 4. Reductive Elimination | Formation of the C-F bond and regeneration of the Cu(I) catalyst. | Cu(I) catalyst | Rate-determining step |
This table provides a generalized overview of the key steps in a copper-catalyzed aminofluorination reaction, based on mechanistic studies of related systems. nih.gov
The construction of the C-N bond in a bicyclic system like bicyclo[3.2.1]octane requires careful consideration of the ring strain and stereoelectronics of the framework. Various methods have been developed for the synthesis of the bicyclo[3.2.1]octane core, which is present in numerous natural products with significant biological activities. mdpi.com These methods include organocatalytic domino Michael-aldol reactions and rearrangements of spirocyclic compounds. mdpi.com
Palladium-catalyzed reactions have also emerged as a powerful tool for C-N bond formation in complex molecules. psu.edu For instance, the enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes has been achieved through a palladium(II)-catalyzed cascade reaction. acs.org Mechanistic studies of such reactions are crucial to understanding and controlling the stereochemical outcome.
In the context of this compound, the formation of the C-N bond at the bridgehead position (C-8) is a significant synthetic challenge. The rigidity of the bicyclic system can influence the accessibility of this position to reagents. Strategies such as intramolecular cyclization of a suitably functionalized precursor are often employed. rsc.org
| Method | Description | Key Features | Reference |
| Domino Michael-Aldol Reaction | A one-pot reaction forming multiple bonds and stereocenters. | High stereoselectivity, atom economy. | mdpi.com |
| Rearrangement of Spirocycles | Isomerization of a spirocyclic precursor to the thermodynamically more stable bicyclo[3.2.1]octane system. | Access to diverse substitution patterns. | mdpi.com |
| Palladium-Catalyzed Cascade | Aminopalladation followed by a Heck-type reaction to form the bicyclic amine. | Mild reaction conditions, good functional group tolerance. | acs.org |
| Intramolecular Amino-Alkene Cyclization | Cyclization of an amino-alkene precursor onto a tethered alkene. | Can be promoted by electrophilic reagents. | rsc.org |
This table summarizes various methods for the formation of C-N bonds in bicyclic systems, which are relevant to the synthesis of this compound.
Transition State Analysis and Reaction Energetics
Computational studies, particularly DFT calculations, provide invaluable insights into the transition states and energetics of reaction pathways, aiding in the optimization of reaction conditions and the prediction of product selectivity.
Modeling of the reaction pathways for the fluorination of related systems has also highlighted the high regioselectivity of reductive elimination from iodine(III) intermediates, with a large energy difference between the barriers for the desired and undesired products (ΔΔG‡ > 25 kcal·mol⁻¹). nih.gov
| Parameter | Value (kcal mol⁻¹) | Significance |
| Apparent Activation Energy (ΔG°‡) | 23.0 | Energy barrier for the rate-determining step (C-F reductive elimination). |
| Overall Reaction Free Energy (ΔG°) | -37.6 | Thermodynamic driving force for the entire catalytic cycle. |
This table presents key energetic parameters for a representative copper-catalyzed aminofluorination reaction, as determined by DFT calculations. These values provide a model for understanding the energetics of the synthesis of this compound. nih.gov
Stereochemistry and Conformational Analysis in 3 Fluorobicyclo 3.2.1 Octan 8 Amine Research
Stereocontrol Strategies in Bicyclo[3.2.1]octane Synthesis
The construction of the bicyclo[3.2.1]octane core, the foundational scaffold of 3-Fluorobicyclo[3.2.1]octan-8-amine, requires sophisticated methods to control the relative and absolute stereochemistry of its multiple stereocenters.
Annulation reactions, which form a new ring onto a pre-existing structure, are a cornerstone for synthesizing the bicyclo[3.2.1]octane system. Achieving diastereoselectivity in these reactions is paramount. Domino Michael-aldol annulations have proven effective for the stereocontrolled synthesis of bicyclo[3.2.1]octane derivatives. dntb.gov.uarsc.org For instance, the reaction of cycloalkane-1,3-diones with enals can generate 2-hydroxybicyclo[3.2.1]octane-6,8-diones in a one-pot procedure. rsc.org The relative configuration of the products can sometimes be influenced by the choice of solvent, base, and temperature. rsc.org
Another powerful strategy is the cascade Michael/Henry reaction. A catalyst-free approach using a functionalized vinylogous nucleophile with nitrostyrenes has been shown to produce a variety of bicyclo[3.2.1]octanes with excellent diastereoselectivities (≥10:1 dr). researchgate.net Similarly, tandem Michael-Henry reactions between cyclohexane-1,2-diones and nitroalkenes, catalyzed by a quinine-derived thiourea, create four stereogenic centers and yield bicyclo[3.2.1]octan-8-ones as only two diastereomers with good diastereoselectivity. researchgate.net
| Reaction Type | Reactants | Key Features | Diastereoselectivity | Reference |
|---|---|---|---|---|
| Domino Michael-Aldol | Cycloalkane-1,3-diones + Enals | One-pot procedure; stereocontrol via reaction conditions. | Variable, can be controlled. | rsc.org |
| Cascade Michael/Henry | Vinylogous nucleophile + Nitrostyrenes | Catalyst-free; mild conditions. | Excellent (≥10:1 dr) | researchgate.net |
| Tandem Michael-Henry | Cyclohexane-1,2-diones + Nitroalkenes | Organocatalyzed; creates four stereocenters. | Good | researchgate.net |
| Double Michael Addition | Carbon nucleophiles + 7-membered ring dienones | Expedient synthesis of 8-disubstituted bicyclo[3.2.1]octane-3-ones. | Good control of stereochemistry. | rsc.org |
To produce a single enantiomer of this compound, enantioselective methods are essential. Organocatalysis has emerged as a particularly powerful tool for this purpose. nih.gov Chiral phosphoric acids, for example, can catalyze desymmetrizing Michael cyclizations of 2,2-disubstituted cyclic 1,3-diketones to afford bridged bicyclic products, including bicyclo[3.2.1]octanes, in high enantioselectivities. rsc.org
Domino reactions are also prominent in enantioselective synthesis. A domino Michael-Henry reaction using a quinine-derived catalyst can produce bicyclo[3.2.1]octan-8-ones with high enantioselectivity (92-99% ee). researchgate.net Furthermore, starting from chiral materials like carvone, which is available in both (R) and (S) forms, provides a reliable route to enantiopure bicyclo[3.2.1]octane systems. mdpi.com This chiral pool approach leverages an intramolecular Diels-Alder reaction to construct the bicyclic skeleton. mdpi.com
| Method | Catalyst/Strategy | Key Transformation | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Organocatalysis | Chiral Phosphoric Acid | Desymmetrizing Michael cyclization | High | rsc.org |
| Organocatalysis | Quinine-derived thiourea | Domino Michael-Henry reaction | 92-99% | researchgate.net |
| Chiral Pool Synthesis | (R)- or (S)-Carvone | Intramolecular Diels-Alder reaction | Enantiopure | mdpi.com |
| Organocatalysis | Quinine and quinidine (B1679956) derivatives | Domino Michael-Henry reaction | Good | nih.gov |
Fluorine's Influence on Stereochemical Outcomes
The presence and introduction of the fluorine atom are not trivial steps; fluorine's unique electronic properties can significantly influence the stereochemical course of reactions. numberanalytics.comnih.gov
Fluorine's high electronegativity can exert powerful directing effects in cyclization reactions. The atom can alter the electron density of nearby functional groups, influencing reaction pathways and stereoselectivity. numberanalytics.comacs.org For instance, in transition metal-catalyzed reactions, fluorine substituents can affect C-H activation and subsequent bond formation. acs.org While direct studies on the cyclization to form this compound are not widely reported, the principles of fluorine's influence are well-established. In related systems, fluorine substitution has been shown to impact the stability and reactivity of intermediates, thereby guiding the stereochemical outcome of the cyclization process. rsc.org For example, Au(I)-catalyzed hydrofluorination of alkynes can be directed by nearby carbonyl groups to achieve regio- and stereoselective synthesis of fluoroalkenes, a principle that could be applied to control the fluorine position during the formation of the bicyclic system. nih.gov
Introducing the fluorine atom onto the pre-formed bicyclo[3.2.1]octane skeleton is a key synthetic challenge where stereoselectivity is crucial. This can be achieved through either electrophilic or nucleophilic fluorination methods. rsc.org Recent advancements have focused on catalytic stereoselective C-H fluorination. nih.gov For example, palladium-catalyzed β-C(sp³)–H fluorination has been developed for amino acid derivatives, demonstrating that a fluorine atom can be introduced stereoselectively. nih.gov
Radical fluorination represents another effective method. The synthesis of related compounds like 3-fluorobicyclo[1.1.1]pentan-1-amine has been accomplished using radical fluorination as a key step. rsc.org The stereochemical outcome of such reactions depends on the structure of the substrate and the nature of the fluorinating radical source, which can be guided by steric and electronic factors within the bicyclic framework. beilstein-journals.org
Conformational Preferences and Dynamics of Bicyclo[3.2.1]octane Systems
The bicyclo[3.2.1]octane skeleton is a conformationally constrained system. It consists of a six-membered ring bridged by a one-carbon chain, creating a five-membered ring and another six-membered ring. The dominant conformation typically involves the six-membered ring in a chair form and the five-membered ring in an envelope or half-chair form. uci.edursc.org
X-ray crystallographic studies on derivatives of bicyclo[3.2.1]octane have confirmed these conformational preferences. In one analysis of an enmein (B198249) derivative, the main six-membered ring adopted a distorted chair conformation, while the five-membered ring was found in a half-chair conformation. rsc.org In solution, NMR spectroscopy is a powerful tool to study these conformations. For 3-azabicyclo[3.2.1]octane derivatives, NMR studies have shown that the bicyclic system generally adopts a chair-envelope conformation. researchgate.net
The introduction of substituents, such as the fluorine atom and the amine group in this compound, will influence the conformational equilibrium. The position of the substituent (e.g., endo, exo, syn, anti) is critical. qmul.ac.ukiupac.org For instance, in 3-methyl-3-azabicyclo[3.2.1]octan-8-ol esters, the piperidine (B6355638) ring (the six-membered ring) is in a chair conformation, which can be puckered or flattened depending on the stereochemistry at the C8 position. researchgate.net The fluorine atom at C3 and the amine at C8 in the target molecule will have preferred orientations (axial vs. equatorial with respect to the rings they are part of) to minimize steric strain and manage electronic interactions like gauche effects involving the C-F bond. Computational studies, alongside experimental data, are often used to determine the most stable conformers and the energy barriers between them. atlantis-press.com
Impact of Bridged Structure on Conformation
The bridged bicyclo[3.2.1]octane framework is inherently rigid, significantly restricting the conformational freedom of the molecule. libretexts.org This rigidity stems from the fusion of a six-membered ring and a five-membered ring, constrained by a single carbon bridge. Unlike simple monocyclic systems that can readily adopt various conformations, bridged bicyclic compounds are often locked into a specific arrangement. libretexts.org In the case of the bicyclo[3.2.1]octane system, the six-membered ring is forced into a conformation that resembles a boat or a twisted-boat, a direct consequence of the bridging carbon. This contrasts with the more stable chair conformation typically observed in isolated cyclohexane (B81311) rings. libretexts.org
Computational studies on various isomers of cyclooctene (B146475) have shown that the bicyclo[3.2.1]octane skeleton is the most stable among them, highlighting its thermodynamic favorability. atlantis-press.com This inherent stability, coupled with its rigid structure, makes the bicyclo[3.2.1]octane framework a desirable scaffold in medicinal chemistry and drug design. ucl.ac.uk
Role of Ring Strain in Structural Dynamics
The bicyclo[3.2.1]octane system, while relatively stable, is not without ring strain. This strain arises from deviations from ideal bond angles and torsional strain from eclipsing interactions, particularly in the boat-like conformation of the six-membered ring. libretexts.org The total ring strain in a related bridged system, norbornane (B1196662) (bicyclo[2.2.1]heptane), is estimated to be around 72 kJ/mol, which provides an indication of the energetic penalties associated with such constrained structures. libretexts.org
This inherent strain can influence the reactivity of the molecule. For instance, reactions that lead to a release of ring strain are often favored. While the bicyclo[3.2.1]octane system is more stable than some other bicyclic isomers, the presence of strain still plays a role in its chemical behavior. atlantis-press.com The introduction of substituents, such as the fluorine atom in this compound, can further modulate this strain. The electronegativity and size of the fluorine atom can influence bond lengths and angles in its vicinity, potentially altering the local conformation and strain energy of the ring system.
Stereochemical Stability and Nitrogen Inversion in Bicyclic Amines
The amine group at the C8 position of this compound introduces another key stereochemical feature: the potential for nitrogen inversion. In typical acyclic or monocyclic amines, the nitrogen atom rapidly inverts its configuration at room temperature, making it difficult to isolate enantiomers where the nitrogen is the sole stereocenter. stereoelectronics.org However, in bicyclic systems, this inversion can be significantly hindered.
The energy barrier to nitrogen inversion is influenced by several factors, including the geometry around the nitrogen atom and the strain in the transition state. stereoelectronics.org In bridged bicyclic amines, the rigid framework can impose significant constraints on the planar transition state required for inversion. Studies on 7-azabicyclo[2.2.1]heptane systems have revealed unusually high barriers to nitrogen inversion, a phenomenon termed the "bicyclic effect". acs.orgnih.gov This effect is attributed to the increased strain in the planar transition state, where the bond angles are forced to deviate significantly from the ideal 120 degrees. stereoelectronics.org
The barrier to nitrogen inversion generally increases as the ring size in N-bridged bicyclic systems decreases. nih.gov This is due to the greater angle strain in the transition state of smaller ring systems. The Cα-N-Cα tripyramid geometry is a key determinant of the nitrogen inversion-rotation (NIR) barrier. acs.orgnih.gov Natural bond orbital (NBO) analysis has shown that the energy of the σ-orbitals of the Cα-Cβ bonds and the nitrogen lone pair are major contributors to the height of the inversion barrier. nih.gov
For this compound, the amine group is located on the one-carbon bridge. The rigidity of the bicyclo[3.2.1]octane framework would be expected to create a significant barrier to nitrogen inversion, leading to stereochemically stable invertomers at room temperature. The electronegativity of the fluorine atom at the 3-position could also have a through-bond electronic effect on the nitrogen atom, potentially influencing the inversion barrier. Electronegative substituents can raise the inversion barrier by lowering the energy of the lone-pair orbital. stereoelectronics.org
Derivatization and Functionalization Strategies for 3 Fluorobicyclo 3.2.1 Octan 8 Amine
Modifications of the Amine Group
The primary amine group in 3-fluorobicyclo[3.2.1]octan-8-amine serves as a key handle for a wide range of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
Alkylation and acylation reactions are fundamental methods for modifying the primary amine of this compound. These reactions introduce alkyl or acyl groups, respectively, which can significantly impact the molecule's steric and electronic properties.
Alkylation: Direct alkylation of the amine can be achieved using alkyl halides or other electrophilic alkylating agents. The reaction typically proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkylating agent. The degree of alkylation (mono-, di-, or tri-alkylation) can often be controlled by stoichiometry and reaction conditions. For instance, reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides a versatile route to N-alkylated derivatives.
Acylation: Acylation of the amine group is readily accomplished using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. This transformation results in the formation of an amide bond, a common functional group in pharmaceuticals due to its stability and hydrogen bonding capabilities. The choice of acylating agent allows for the introduction of a wide variety of substituents, from simple alkyl chains to complex aromatic and heterocyclic systems.
| Reagent Class | Example Reagent | Product Functional Group |
| Alkyl Halide | Methyl Iodide | Secondary or Tertiary Amine |
| Aldehyde/Ketone | Benzaldehyde | Secondary Amine (via reductive amination) |
| Acyl Chloride | Acetyl Chloride | Amide |
| Carboxylic Anhydride | Acetic Anhydride | Amide |
| Carboxylic Acid | Benzoic Acid (with a coupling agent) | Amide |
Beyond simple alkylation and acylation, the primary amine of this compound can be converted into a variety of other nitrogen-containing functional groups. These transformations expand the chemical space accessible from this building block and can introduce unique properties. For example, conversion to azides, followed by reduction, offers an alternative route to secondary amines or can be used in click chemistry reactions. vanderbilt.edu
A particularly interesting transformation is the conversion to trifluoromethylamines. The trifluoromethyl group is a key substituent in many modern pharmaceuticals, often enhancing metabolic stability and modulating pKa. While direct trifluoromethylation of amines can be challenging, multi-step sequences involving the formation of an intermediate, such as a dithiocarbamate, followed by treatment with a trifluoromethylating agent, can be employed.
Functional Group Interconversions at the Fluorine-Bearing Position
While the C-F bond is generally robust, functional group interconversions at the fluorine-bearing carbon can be synthetically valuable, though often challenging. These transformations would typically involve nucleophilic or electrophilic substitution reactions. Given the stability of the C-F bond, such interconversions often require harsh reaction conditions or specialized reagents. imperial.ac.uk For instance, displacement of the fluorine atom by a strong nucleophile might be possible under forcing conditions, but could also lead to elimination or rearrangement products. dokumen.pub Alternatively, activation of the C-F bond, perhaps through neighboring group participation or by using highly reactive electrophiles, could facilitate its replacement. dokumen.pub
Further Functionalization of the Bicyclo[3.2.1]octane Scaffold
The bicyclo[3.2.1]octane core itself presents opportunities for further functionalization, allowing for the introduction of additional substituents and the creation of highly decorated and complex molecules.
The selective functionalization of C-H bonds at positions remote from the existing amine and fluorine substituents is a powerful strategy for elaborating the bicyclo[3.2.1]octane scaffold. sigmaaldrich.comrsc.org This approach avoids the need for pre-installed functional groups and allows for the direct introduction of new atoms or groups onto the carbon framework. sigmaaldrich.com Directed C-H functionalization, where the existing amine or a derivative thereof directs a catalyst to a specific C-H bond, is a particularly attractive method for achieving high levels of regioselectivity. rsc.org Various transition metal catalysts, often based on palladium, rhodium, or iron, have been developed for this purpose. These reactions can enable the introduction of aryl, alkyl, or other functional groups at specific methylene (B1212753) or methine positions on the bicyclic ring system.
Late-Stage Diversification Methodologies for this compound
Late-stage functionalization is a pivotal strategy in medicinal chemistry, enabling the rapid generation of a diverse array of analogs from a common, advanced intermediate. This approach allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties. For this compound, the primary handle for such diversification is the versatile amino group. This section details key methodologies for the late-stage derivatization of this scaffold, focusing on the formation of amides, ureas, and sulfonamides, which are prevalent functionalities in bioactive molecules.
The strategic introduction of fluorine into the bicyclo[3.2.1]octane framework imparts unique conformational and electronic properties, making its derivatives attractive for drug discovery programs. The subsequent diversification of the amino group allows for the exploration of a wide chemical space to optimize biological activity and drug-like properties.
Amide Bond Formation
The acylation of the primary amine in this compound with a variety of carboxylic acids is a fundamental and highly effective method for late-stage diversification. This reaction introduces a diverse range of substituents, allowing for the modulation of lipophilicity, hydrogen bonding capacity, and steric bulk. Standard peptide coupling reagents are typically employed to facilitate this transformation under mild conditions, ensuring the integrity of the fluorinated bicyclic core.
Commonly used coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N,N-dimethylaminopyridine (DMAP). nih.gov These reagents activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine. The choice of solvent, typically an aprotic one like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), and the addition of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), are crucial for achieving high yields and purity. nih.gov
Table 1: Representative Amide Synthesis from this compound
| Carboxylic Acid | Coupling Reagents | Base | Solvent | Product |
| Acetic Acid | EDC, HOBt | DIPEA | DMF | N-(3-Fluorobicyclo[3.2.1]octan-8-yl)acetamide |
| Benzoic Acid | HATU | DIPEA | DMF | N-(3-Fluorobicyclo[3.2.1]octan-8-yl)benzamide |
| 4-Chlorobenzoic Acid | EDC, DMAP | TEA | DCM | 4-Chloro-N-(3-fluorobicyclo[3.2.1]octan-8-yl)benzamide |
| Isobutyric Acid | BOP-Cl | TEA | CH₂Cl₂ | N-(3-Fluorobicyclo[3.2.1]octan-8-yl)isobutyramide |
This table presents plausible reaction conditions based on general amide coupling protocols. nih.gov
Urea (B33335) and Thiourea Formation
The synthesis of ureas and thioureas represents another important avenue for the late-stage diversification of this compound. These functional groups can act as potent hydrogen bond donors and acceptors, significantly influencing the binding affinity of a molecule to its biological target.
Ureas are readily prepared by reacting the primary amine with an appropriate isocyanate. This reaction is typically high-yielding and proceeds under mild conditions, often without the need for a catalyst. Alternatively, reaction with carbamoyl (B1232498) chlorides or by performing a Staudinger-aza-Wittig reaction can also yield the desired urea derivatives. beilstein-journals.orgnih.gov The synthesis of unsymmetrical ureas can be achieved using nortropane-8-carbonyl chlorides as key intermediates, which react with a slight excess of an amine to produce the corresponding ureas in high yields. nih.govnih.gov Thioureas can be synthesized in a similar fashion using isothiocyanates as the reacting partner.
Table 2: Representative Urea and Thiourea Synthesis
| Reagent | Solvent | Product |
| Phenyl isocyanate | THF | 1-(3-Fluorobicyclo[3.2.1]octan-8-yl)-3-phenylurea |
| Methyl isocyanate | Acetonitrile | 1-(3-Fluorobicyclo[3.2.1]octan-8-yl)-3-methylurea |
| Ethyl isothiocyanate | Ethanol | 1-(3-Fluorobicyclo[3.2.1]octan-8-yl)-3-ethylthiourea |
| 4-Fluorophenyl isocyanate | Dichloromethane | 1-(4-Fluorophenyl)-3-(3-fluorobicyclo[3.2.1]octan-8-yl)urea |
This table illustrates potential synthetic routes to ureas and thioureas based on established methodologies. beilstein-journals.orgnih.govnih.gov
Sulfonamide Synthesis
The introduction of a sulfonamide moiety is a well-established strategy in medicinal chemistry to enhance solubility and introduce a strong hydrogen bond donor. The reaction of this compound with a diverse range of sulfonyl chlorides provides access to a wide array of sulfonamide derivatives.
This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, in an aprotic solvent like dichloromethane. The choice of the R-group on the sulfonyl chloride allows for extensive modification of the physicochemical properties of the final compound. Recent developments have also highlighted methods for the direct synthesis of sulfonamides from thiols and amines, offering alternative synthetic routes. semanticscholar.org
Table 3: Representative Sulfonamide Synthesis
| Sulfonyl Chloride | Base | Solvent | Product |
| Methanesulfonyl chloride | Pyridine | Dichloromethane | N-(3-Fluorobicyclo[3.2.1]octan-8-yl)methanesulfonamide |
| Benzenesulfonyl chloride | Triethylamine | Dichloromethane | N-(3-Fluorobicyclo[3.2.1]octan-8-yl)benzenesulfonamide |
| 4-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | N-(3-Fluorobicyclo[3.2.1]octan-8-yl)-4-methylbenzenesulfonamide |
| Thiophene-2-sulfonyl chloride | Pyridine | Dichloromethane | N-(3-Fluorobicyclo[3.2.1]octan-8-yl)thiophene-2-sulfonamide |
The reaction conditions presented are based on general procedures for sulfonamide synthesis. semanticscholar.orgorganic-chemistry.orgnih.gov
N-Alkylation and Reductive Amination
Further diversification can be achieved through N-alkylation or reductive amination of the primary amine. Direct N-alkylation can be challenging due to the potential for over-alkylation. However, reductive amination offers a more controlled approach to introduce a single alkyl substituent. This involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ using a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). This method allows for the introduction of a wide variety of alkyl and arylalkyl groups.
Table 4: Representative Products of N-Alkylation and Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Product |
| Formaldehyde | Sodium triacetoxyborohydride | 1,2-Dichloroethane | 3-Fluoro-N-methylbicyclo[3.2.1]octan-8-amine |
| Acetone | Sodium cyanoborohydride | Methanol | 3-Fluoro-N-isopropylbicyclo[3.2.1]octan-8-amine |
| Benzaldehyde | Sodium triacetoxyborohydride | Dichloromethane | N-Benzyl-3-fluorobicyclo[3.2.1]octan-8-amine |
| Cyclohexanone | Sodium triacetoxyborohydride | Tetrahydrofuran | N-Cyclohexyl-3-fluorobicyclo[3.2.1]octan-8-amine |
This table outlines plausible outcomes of reductive amination reactions based on standard protocols.
Theoretical and Computational Chemistry Studies of 3 Fluorobicyclo 3.2.1 Octan 8 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For a substituted bicyclic amine like 3-Fluorobicyclo[3.2.1]octan-8-amine, these methods can predict its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) has become a cornerstone for the computational study of complex organic molecules, offering a potent combination of accuracy and computational efficiency. It is widely used to investigate the geometric and electronic structures of bicyclic compounds. For molecules within the bicyclo[3.2.1]octane class, DFT calculations are instrumental in optimizing molecular geometries to find the most stable three-dimensional structure. These calculations yield precise data on bond lengths, bond angles, and dihedral angles. nih.gov
Various combinations of functionals and basis sets are employed, with the choice depending on the specific properties being investigated. Common functionals include B3LYP, B3P86, M06-2X, and B3PW91, often paired with Pople-style basis sets like 6-311G(d,p) or 6-311+G(d,p), which include polarization and diffuse functions to accurately describe the complex electronic environment. nih.govresearchgate.net
DFT is also applied to determine key energetic and thermodynamic properties. Furthermore, theoretical calculations can predict physicochemical properties; for instance, in studies of related fluorinated bicyclic compounds, DFT has been used to determine properties such as acid dissociation constants (pKa) and lipophilicity (LogP). researchgate.net
Table 1: Illustrative Geometrical Parameters for a Bicyclo[3.2.1]octane System (Note: The following data is derived from DFT B3LYP/6-311G+dp calculations on the parent bicyclo[3.2.1]octane hydrocarbon and is presented for illustrative purposes.)
| Parameter Type | Atoms Involved | Calculated Value (Illustrative) |
|---|---|---|
| C-C Bond Length | Bridgehead-Methylene | 1.50 - 1.55 Å |
| C-H Bond Length | Methylene (B1212753) | ~1.08 - 1.09 Å |
| C-C-C Bond Angle | Within six-membered ring | 101.00° - 123.46° |
Alongside DFT, traditional ab initio methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) offer a hierarchical approach to studying the electronic structure of bridged bicyclic systems. While more computationally demanding than DFT, they can provide benchmark data for validating results from other methods.
A significant application of ab initio calculations is the prediction of vibrational spectra (infrared and Raman). In a comprehensive study of the parent bicyclo[3.2.1]octane and its oxa-analogs, vibrational spectra were assigned with the guidance of ab initio 3-21G geometries and scaled force fields. cdnsciencepub.com This approach demonstrated that theoretical absorption and Raman intensities are accurate enough to be invaluable for spectral assignments. cdnsciencepub.com Such calculations for this compound would be crucial for interpreting its experimental spectra and confirming its structure.
Table 2: Example Vibrational Frequencies from a DFT Study of an Analogous Bicyclic Dione (B5365651) (Note: Data is illustrative and adapted from findings for a C₂-symmetric bicyclic dione studied by Vibrational Circular Dichroism (VCD) spectroscopy, with calculations at the B3LYP/TZVP level.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Observed Frequency (cm⁻¹) |
|---|---|---|
| C=O stretch | 1709 | 1708 |
| CH₂ wag | 1465 | 1460 |
| CH₂ twist | 1348 | 1345 |
| CH bend | 1295 | 1292 |
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping the intricate pathways of chemical reactions, identifying transient intermediates, and locating the high-energy transition states that govern reaction rates. researchgate.net For reactions involving the bicyclo[3.2.1]octane skeleton, such as its formation or subsequent functionalization, modeling provides insights that are often inaccessible through experimental means alone.
DFT calculations are frequently employed to model reaction mechanisms. For example, the stereochemical course of Wittig rearrangements in related polyoxygenated dihydropyran ring systems has been supported by DFT calculations, which help to rationalize the complex reaction pathways. acs.org Similarly, computational studies have been essential in providing mechanistic proposals for unusual radical rearrangements in related azabicyclic systems, a process that could be analogous to potential reactions of the aminyl group in this compound. us.es The determination of transition state structures allows for the calculation of activation energies, which explains why certain reaction pathways are favored over others.
Table 3: Application of Computational Methods in Mechanistic Studies of Related Bicyclic Systems
| Reaction Type | Computational Method | Insight Gained | Reference System |
|---|---|---|---|
| Radical Rearrangement | DFT (M06-2X/6-31G(d)) | Mechanistic proposal for regioselective rearrangement. | Azanorbornanic aminyl radicals us.es |
| Wittig Rearrangement | DFT | Support for proposed stereochemical pathways. | Dihydropyran allyl propargyl ethers acs.org |
| Solvolysis | Ab initio (UHF/6-31G*) | Analysis of electronic structure of intermediates. | endo-Bicyclo[3.2.1]octan-2-yl tosylate researchgate.net |
Prediction of Stereochemical Outcomes and Diastereomeric Ratios
The rigid conformation of the bicyclo[3.2.1]octane scaffold means that reactions often proceed with high stereoselectivity. Computational chemistry is indispensable for predicting and rationalizing these stereochemical outcomes. mdpi.com
For reactions involving the amine group, such as acylation, computational models can predict which diastereomer will form preferentially. Studies on the kinetic resolution of N-heterocycles have revealed the importance of previously unrecognized stereoelectronic effects, which can be modeled to predict the stereochemical outcome. nih.gov This principle is directly applicable to understanding the reactivity of the chiral amine in this compound.
Furthermore, the combination of VCD spectroscopy with DFT calculations has proven to be a powerful method for determining the absolute configuration of complex chiral molecules, including bicyclo[3.3.0]octane derivatives with multiple stereocenters. researchgate.net This integrated approach could be used to unambiguously assign the stereochemistry of the various diastereomers of this compound. The development of robust catalytic ring-opening processes for related heterocycles like aziridines highlights the need for computational methods that can accurately predict both regioselectivity and stereochemistry. mdpi.com
Table 4: Role of Computational Chemistry in Stereoselective Reactions of Analogous Systems
| Stereoselective Process | Computational Approach | Application | Reference System |
|---|---|---|---|
| Kinetic Resolution | Transition State Modeling | Rationalize selectivity based on stereoelectronic effects. | N-Heterocycles nih.gov |
| Asymmetric Synthesis | DFT with VCD Spectroscopy | Determination of absolute configuration. | Bicyclo[3.3.0]octane derivatives researchgate.net |
| Ring-Opening Reaction | Predictive Modeling | Prediction of regioselectivity and stereochemistry. | Aziridines mdpi.com |
Conformational Analysis through Molecular Dynamics and Force Field Methods
While the bicyclo[3.2.1]octane framework is considered rigid, it can still adopt different conformations, such as chair-boat forms, which can influence its reactivity and interactions. Molecular dynamics (MD) simulations, which simulate the movement of atoms over time, are the primary computational tool for exploring the conformational landscape of molecules. nih.gov
The accuracy of MD simulations is critically dependent on the underlying force field, which is a set of parameters and functions describing the potential energy of the system. wikipedia.orgethz.ch For small organic molecules like this compound, common force fields include the General Amber Force Field (GAFF), Optimized Potentials for Liquid Simulations (OPLS), and others like AMBER and CHARMM. nih.govwikipedia.org These force fields model the energy of the molecule as a sum of terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). wikipedia.org
Force field parameters are meticulously developed by fitting to experimental data and/or high-level quantum mechanical calculations. wikipedia.orgethz.ch The performance of different force fields can be benchmarked by comparing the results of MD simulations against experimental data, such as Nuclear Overhauser Effect (NOE) constraints from NMR spectroscopy, to see which force field best reproduces the real-world conformational ensemble of the molecule in different solvents. nih.gov
Table 5: Common Force Fields for Small Molecule Simulations
| Force Field | Key Features | Typical Application |
|---|---|---|
| AMBER (GAFF) | Transferable parameters, widely used for organic and biomolecules. | General small molecules, proteins, nucleic acids nih.govwikipedia.org |
| OPLS | Optimized for liquid simulations, good for solvation properties. | Organic liquids, proteins ethz.ch |
| CHARMM | Primarily developed for biomolecules but has parameters for many organic moieties. | Proteins, lipids, nucleic acids wikipedia.org |
| ReaxFF | A reactive force field that can model bond formation and breaking. | Simulations of chemical reactions, combustion mdpi.com |
Emerging Research Avenues and Future Outlook
Development of Innovative Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of complex bridged ring systems like bicyclo[3.2.1]octanes increasingly relies on the development of sophisticated catalytic methods to ensure high efficiency and stereoselectivity. Researchers are moving beyond classical synthetic routes to explore a range of catalytic processes.
Organocatalysis has emerged as a powerful tool for constructing the bicyclo[3.2.1]octane framework. mdpi.com Various strategies, including multicomponent reactions and cycloadditions, have been successfully employed. mdpi.com For instance, tandem reactions catalyzed by chiral organic molecules can create multiple stereocenters in a single, highly controlled step. nih.gov
Transition metal catalysis offers another versatile avenue. Palladium-catalyzed reactions, such as tandem Heck/intramolecular allylic amination and the difunctionalization of 1,3-dienes, have proven effective for building bridged bicyclic structures. nih.govd-nb.info A notable development is the use of orthogonal tandem catalysis, combining palladium and copper catalysts to achieve site- and diastereoselective synthesis of bridged nitrogen skeletons from simple starting materials. nih.gov Furthermore, gold-catalyzed reductive hydroamination of alkynes presents a novel method for amine synthesis, showcasing exceptional functional group tolerance that could be applied to complex scaffolds. nih.gov
Recent research also highlights the potential of other metals. Chiral rhodium complexes, for example, have been used in the asymmetric ring-opening of related azabicyclic systems, demonstrating the continuous search for new catalytic systems with unique reactivity profiles. acs.org
Table 1: Examples of Catalytic Systems in the Synthesis of Bicyclic Scaffolds
| Catalytic System | Reaction Type | Key Advantage | Relevant Scaffolds |
|---|---|---|---|
| Organocatalysis (Thiourea-based) | Tandem Michael-Henry Reaction | High enantioselectivity in forming four stereocenters. nih.gov | Bicyclo[3.2.1]octan-8-ones nih.gov |
| Palladium(0) / (S)-BINAP | Heck Cyclization / Allylic Amination | Asymmetric synthesis of pentacyclic systems. d-nb.info | Piperidines, Spiroindolenines d-nb.info |
| Pd/Cu Orthogonal Catalysis | C-H Olefination / Intramolecular Amidation | Step-economic synthesis of normorphan skeleton. nih.gov | Bridged nitrogen bicyclics nih.gov |
Integration of Chemoenzymatic and Flow Chemistry Approaches
To enhance sustainability and efficiency, chemists are increasingly integrating biocatalysis with traditional chemical synthesis (chemoenzymatic routes) and employing continuous flow manufacturing.
Flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for straightforward automation and scale-up. The combination of flow chemistry with enzymatic processes is particularly powerful. A continuous-flow chemoenzymatic cascade has been developed for the synthesis of chiral fluorinated amines, demonstrating a 35-fold enhancement in space-time yield compared to batch systems. acs.org Such integrated systems, which can involve multiple enzymatic steps in sequence within a flow reactor, represent a frontier in the efficient production of complex chiral molecules. acs.org The application of these principles to the synthesis of 3-Fluorobicyclo[3.2.1]octan-8-amine could lead to more scalable and cost-effective production routes.
Exploration of Novel Synthetic Disconnections for Bridged Bicyclic Amines
Rethinking the retrosynthetic analysis of bridged bicyclic amines is leading to the discovery of innovative and more efficient synthetic routes. These novel disconnections often involve bond formations that were previously considered challenging.
One powerful strategy is the intramolecular amination of remote C–H bonds. escholarship.org This approach forges a key bond in the bicyclic system by activating a typically unreactive C-H bond, offering a more direct route to complex aza-cycles. escholarship.org Similarly, intramolecular SN2 reactions have been effectively used to construct the 2-azabicyclo[3.2.1]octane core. rsc.org
Cycloaddition reactions remain a cornerstone of bicyclic synthesis, with new variations continuously being developed. Organocatalyzed [6+4] cycloadditions provide a novel pathway to the bicyclo[3.2.1] framework. mdpi.com More recent work has explored domino reactions, such as the ytterbium triflate-catalyzed [3+2]-cross-cycloaddition of donor-acceptor cyclopropanes with amines, to rapidly assemble unprecedented, fused tetracyclic systems containing a bridged core. researchgate.net Another innovative approach involves nitrogen-atom insertion into existing rings, which represents a fundamental shift in disconnection strategy, allowing for the transformation of simpler cyclic amines into more complex bridged hydrazone derivatives. acs.org
These advanced strategies shorten synthetic sequences and provide access to novel structural analogues that would be difficult to obtain through traditional methods.
Expanding the Chemical Space of Fluorinated Bicyclo[3.2.1]octane Derivatives
The rigid bicyclo[3.2.1]octane scaffold is considered a valuable bioisostere for aromatic rings in drug design. The introduction of fluorine further modulates properties like metabolic stability and binding affinity. Consequently, there is significant interest in expanding the chemical space around this core structure by synthesizing a diverse library of derivatives. ucl.ac.ukrsc.org
Research efforts are focused on developing versatile synthetic routes that allow for the controlled functionalization of the bicyclic system at various positions. ucl.ac.uk For example, methods have been developed for the synthesis of novel diazaspiro bicyclo hydantoin (B18101) derivatives and amino-substituted benzobicyclo[3.2.1]octadienes, showcasing the potential for creating diverse new chemical entities. scispace.comresearchgate.net The goal is to generate a wide range of polysubstituted derivatives where the spatial orientation of different functional groups can be precisely controlled, enabling a thorough exploration of their interactions with biological targets. ucl.ac.uk This exploration of new regions of chemical space is crucial for discovering new bioactive compounds. ucl.ac.ukchimia.ch
Advanced Spectroscopic Techniques for Structural Characterization in Synthesis Research
The unambiguous structural confirmation of complex, fluorinated molecules like this compound and its derivatives is critically dependent on advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) is a cornerstone of this analysis. Given the 100% natural abundance of the ¹⁹F nucleus, ¹⁹F-NMR is an exceptionally sensitive and powerful tool for the analysis of fluorinated compounds. nih.gov It allows for the rapid identification of the fluorine's chemical environment, providing direct evidence of successful fluorination and subsequent chemical transformations. nih.govnih.gov Studies have also investigated long-range proton-fluorine (¹H-¹⁹F) spin-spin coupling in bicyclo[3.2.1]octane systems, which can provide valuable conformational information. acs.org
Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is essential for determining molecular formulas and identifying reaction products. nih.gov The combination of liquid chromatography with HRMS is a standard method for identifying degradation products and byproducts in complex reaction mixtures. nih.gov
To gain deeper insight, experimental data is often combined with computational methods. Density Functional Theory (DFT) calculations are used to predict NMR chemical shifts and vibrational frequencies (IR and Raman), which helps to validate experimental assignments and interpret complex spectra. nih.govresearchgate.net This integrated approach, combining multiple spectroscopic techniques (NMR, MS, IR) with computational modeling, is indispensable for the rigorous characterization of novel fluorinated bicyclic compounds. nih.govresearchgate.netresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-azabicyclo[3.2.1]octan-7-amines |
| Bicyclo[1.1.1]pentylamines |
| Bicyclo[3.2.1]octan-8-ones |
| Normorphan |
| Diazaspiro bicyclo hydantoin |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 3-fluorobicyclo[3.2.1]octan-8-amine, and how can they be addressed methodologically?
- Answer : The bicyclo[3.2.1]octane scaffold introduces steric hindrance, complicating fluorination at the 3-position. A multi-step approach involving bridgehead functionalization (e.g., via Grignard or Suzuki coupling) followed by fluorination (e.g., using Selectfluor or DAST) is recommended. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by NMR (¹H/¹³C, ¹⁹F) and HRMS are critical to confirm regioselectivity .
Q. How can the stereochemical integrity of this compound be validated during synthesis?
- Answer : Use X-ray crystallography to resolve the bridgehead fluorine’s spatial orientation. Alternatively, NOESY NMR can detect through-space interactions between the fluorine and adjacent protons. Chiral HPLC (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase can separate enantiomers if unintended racemization occurs .
Q. What analytical techniques are most reliable for quantifying this compound in complex mixtures?
- Answer : LC-MS/MS (ESI+ mode) with a C18 column and acetonitrile/water (0.1% formic acid) gradient provides high sensitivity. For non-polar matrices, GC-MS (DB-5MS column) with electron ionization is preferred. Internal standards (e.g., deuterated analogs) improve quantification accuracy .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s interaction with biological targets, such as monoamine transporters?
- Answer : Fluorine’s electronegativity enhances binding affinity via dipole interactions with polar residues in target proteins (e.g., serotonin transporters). Molecular docking simulations (AutoDock Vina) and free-energy perturbation (FEP) calculations can predict binding modes. Validate experimentally using radioligand displacement assays (³H-paroxetine for SERT) .
Q. What strategies mitigate contradictions between computational predictions and experimental results for this compound’s pharmacokinetic properties?
- Answer : Discrepancies in logP or metabolic stability often arise from force field inaccuracies in modeling bicyclic systems. Combine MD simulations (AMBER) with in vitro microsomal stability assays (human liver microsomes, NADPH regeneration system). Adjust computational parameters using experimental data iteratively .
Q. How can stereoselective synthesis of this compound be achieved to optimize enantiomeric excess (ee)?
- Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during fluorination or asymmetric catalysis (e.g., Pd-catalyzed C–F coupling with BINAP ligands). Monitor ee via chiral SFC (supercritical CO₂ with 2-propanol modifier) and optimize reaction conditions (temperature, solvent polarity) to minimize racemization .
Q. What are the limitations of using this compound in neuropharmacology studies, and how can they be addressed?
- Answer : Low blood-brain barrier (BBB) penetration due to high polarity. Design prodrugs (e.g., ester or carbamate derivatives) to enhance lipophilicity. Assess BBB permeability via PAMPA-BBB assays or in situ rat brain perfusion models . Correlate results with logD7.4 measurements .
Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions for fluorination to avoid hydrolysis byproducts .
- Safety : Handle fluorinating agents (e.g., DAST) in fume hoods with fluoropolymer-coated equipment due to HF release risks .
- Data Reproducibility : Report NMR solvent, temperature, and referencing standards (e.g., TMS for ¹H, CFCl₃ for ¹⁹F) to ensure cross-study comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
